molecular formula C14H17ClN2 B1266323 Pyridine, 3-((phenethylamino)methyl)-, hydrochloride CAS No. 6389-60-2

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride

Cat. No. B1266323
CAS RN: 6389-60-2
M. Wt: 248.75 g/mol
InChI Key: WTROJZJURULLHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives often involves catalytic processes or reactions with specific reagents that enable the formation of the desired pyridine core. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols, suggesting methodologies that could be adapted for the synthesis of related compounds (Liu et al., 2014). Additionally, the preparation and reactivity of methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl) propenoate dichloride demonstrate the potential for generating complex pyridine derivatives through strategic reactions (Koch et al., 1990).

Molecular Structure Analysis

The molecular structure of pyridine derivatives reveals critical insights into their reactivity and properties. Studies such as those on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones offer a glimpse into the structural intricacies of pyridine compounds, highlighting the importance of substituent effects on molecular configuration (Nelson et al., 1988).

Chemical Reactions and Properties

Pyridine derivatives engage in a variety of chemical reactions, often serving as key intermediates or catalysts. For example, the synthesis of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones involves condensation and ring-closing reactions, demonstrating the versatility of pyridine cores in organic synthesis (Prior et al., 2014).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting point, and crystal structure, are pivotal for their application in various fields. Research into the physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provides valuable data on the physical characteristics of these compounds (Nelson et al., 1988).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group behavior, is crucial for the effective use of pyridine derivatives. The study of reactions between dichloromethane and pyridine derivatives highlights the reactivity patterns and potential for forming new compounds through specific chemical interactions (Rudine et al., 2010).

Scientific Research Applications

Chemical Reactivity and Catalysis

  • Reactivity with Dichloromethane : Pyridine derivatives, including 3-((phenethylamino)methyl)pyridine, react with dichloromethane under ambient conditions, forming methylenebispyridinium dichloride compounds. This reaction has implications in various applications where these chemicals are used together (Rudine et al., 2010).
  • Catalytic Acylation of Alcohols : A study demonstrated the use of a pyridine derivative as a recyclable catalyst for acylating inert alcohols and phenols, highlighting its potential in organic synthesis (Liu et al., 2014).

Biochemical Applications

  • Enantioselective Synthesis : Pyridine derivatives have been used in the enantioselective synthesis of certain compounds, showing potential as nucleophilic catalysts in the creation of quaternary centers (Busto et al., 2006).
  • Biological Activities : Various pyridine derivatives exhibit biological activities, such as inhibitory effects on CDP reductase activity, cytotoxicity in vitro, and antineoplastic activity in vivo (Liu et al., 1996).

Physical Chemistry

  • Photoinduced Electron Transfer : Studies on the electronic structures of the lowest excited states of pyridine derivatives, including magnetic circular dichroism and computational studies, have implications for understanding their photophysical properties (Szydłowska et al., 2003).

Materials Science

  • Corrosion Inhibition : Pyridine derivatives have been explored as corrosion inhibitors for steel in acidic solutions, demonstrating their potential in materials protection (Bouklah et al., 2005).

Pharmaceutical Chemistry

  • Synthesis of Antimicrobial Compounds : Pyridine derivatives have been synthesized and evaluated for their antimicrobial activities, showing significant efficacy against bacterial and fungal strains (Zhuravel et al., 2005).

Safety And Hazards

Specific safety and hazard information for Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is not available in the search results. However, safety data sheets for related compounds like pyridine are available5.


Future Directions

Pyridine compounds have been consistently incorporated in a diverse range of drug candidates approved by the FDA6. In the next few years, a larger share of novel pyridine-based drug candidates is expected6. This suggests that Pyridine, 3-((phenethylamino)methyl)-, hydrochloride and related compounds may have potential applications in the field of medicinal chemistry.


properties

IUPAC Name

2-phenyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h1-7,9,11,16H,8,10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTROJZJURULLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213513
Record name Pyridine, 3-((phenethylamino)methyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride

CAS RN

6389-60-2
Record name Pyridine, 3-((phenethylamino)methyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006389602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-((phenethylamino)methyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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